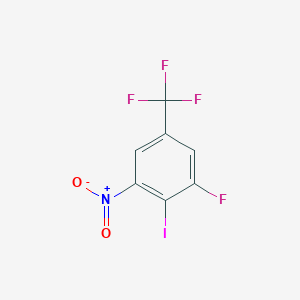

3-Fluoro-4-iodo-5-nitrobenzotrifluoride

Description

Contextual Significance of Poly-Substituted Aromatic Compounds in Contemporary Chemical Research

Poly-substituted aromatic compounds are fundamental to modern chemical research and industry. fiveable.me The precise arrangement of different substituents on a benzene (B151609) ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. fiveable.me The introduction of multiple functional groups can lead to compounds with enhanced efficacy in various applications, from medicinal chemistry to materials science.

The strategic synthesis of polysubstituted benzenes is a key focus in organic synthesis. fiveable.me The order of introduction of substituents is crucial, as existing groups on the ring direct the position of incoming groups. fiveable.me This regioselectivity is governed by the electronic nature of the substituents, which can be either activating or deactivating towards electrophilic aromatic substitution. fiveable.me For instance, a nitro group is a strong deactivating group, directing incoming electrophiles to the meta position, while halogens are deactivating yet ortho-, para-directing. The interplay of these directing effects in poly-substituted rings presents both challenges and opportunities for synthetic chemists.

The nomenclature of these complex molecules follows IUPAC guidelines, where numbers are used to indicate the relative positions of the substituents on the benzene ring, assigning the lowest possible numbers to the groups. jove.comjove.comucalgary.ca When a common name can be derived from one of the substituents, that group is typically assigned to position 1. jove.comjove.com

Overview of Benzotrifluoride (B45747) Derivatives: Structural Diversity and Functional Group Interactions

Benzotrifluoride, or α,α,α-trifluorotoluene, and its derivatives are a significant class of compounds with broad applications as intermediates and building blocks for various chemicals, including crop protection agents, insecticides, pharmaceuticals, and dyes. researchgate.net The trifluoromethyl (-CF3) group is a key feature of these molecules. It is a highly stable, electron-withdrawing group that can significantly influence the properties of the aromatic ring.

The structural diversity of benzotrifluoride derivatives is vast, with various substituents such as nitro, cyano, and halogen groups being incorporated onto the benzene ring. epo.orggoogle.comgoogleapis.com These substituents can be introduced through reactions like nitration, halogenation, and others. For example, the nitration of benzotrifluoride yields 3-nitrobenzotrifluoride (B1630513) as the major product. guidechem.com

The interaction between the trifluoromethyl group and other functional groups on the ring is a critical aspect of their chemistry. The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution. In aromatic nucleophilic substitution reactions, the presence of electron-withdrawing groups, especially in ortho and para positions to a leaving group, can facilitate the reaction. researchgate.net

Table 1: Properties of Selected Benzotrifluoride Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Benzotrifluoride | 98-08-8 | C7H5F3 | 146.11 | Solvent for organic synthesis. researchgate.net |

| 3-Nitrobenzotrifluoride | 98-46-4 | C7H4F3NO2 | 191.11 | Intermediate for 3-aminobenzotrifluoride. guidechem.com |

| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C7H3F4NO2 | 209.10 | Liquid with a boiling point of 92 °C/15 mmHg. sigmaaldrich.com |

| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | C7H3ClF3NO2 | 225.55 | Chemical intermediate for herbicides. nih.gov |

| 3-Fluoro-4-iodo-5-nitrobenzotrifluoride | 1980054-09-8 | C7H2F4INO2 | 335.00 | Multi-functionalized aromatic scaffold. bldpharm.com |

Academic Research Focus on this compound: A Multi-Functionalized Aromatic Scaffold

This compound is a poly-substituted aromatic compound that serves as a highly functionalized scaffold for organic synthesis. bldpharm.com Its structure incorporates four different substituents on the benzene ring: a trifluoromethyl group, a nitro group, a fluorine atom, and an iodine atom. This unique combination of functional groups offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules.

The presence of the various substituents on the aromatic ring of this compound allows for a range of chemical transformations:

The Nitro Group: Can be reduced to an amino group, which can then undergo a variety of reactions, such as diazotization followed by substitution, or amide bond formation.

The Iodine Atom: Is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The Fluorine Atom: Can also participate in nucleophilic aromatic substitution reactions, although it is generally less reactive than iodine.

The Trifluoromethyl Group: Modulates the electronic properties of the ring and can influence the reactivity of the other functional groups.

While specific, in-depth academic studies focusing solely on this compound are not extensively detailed in the provided search results, its potential as a versatile synthetic intermediate is evident from the chemistry of its constituent functional groups and related compounds. For instance, the synthesis of related compounds like 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084) has been described, involving the reaction of 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) with an alkali metal fluoride (B91410). google.com This suggests that similar synthetic strategies could be employed for the preparation of this compound.

The strategic manipulation of the functional groups on the this compound scaffold would allow for the regioselective introduction of various other moieties, leading to the construction of a diverse library of complex organic molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C7H2F4INO2 |

|---|---|

Molecular Weight |

334.99 g/mol |

IUPAC Name |

1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H2F4INO2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |

InChI Key |

ZPSGIHBGMNMFOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Iodo 5 Nitrobenzotrifluoride and Analogues

Strategies for Introducing Fluorine into Benzotrifluoride (B45747) Scaffolds

The selective incorporation of fluorine onto a benzotrifluoride ring presents a significant synthetic challenge due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards certain reactions. However, various strategies have been developed to achieve this transformation effectively.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." These reagents typically feature a fluorine atom attached to a highly electronegative group, rendering the fluorine atom electron-deficient and reactive towards nucleophiles.

Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and versatile sources of electrophilic fluorine due to their stability, safety, and ease of handling compared to elemental fluorine. organicreactions.orgwikipedia.org Among these, Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used reagent. nih.govwikipedia.org It is a stable, non-volatile, and user-friendly crystalline solid. sigmaaldrich.com

Selectfluor can effectively fluorinate a wide range of organic substrates, including activated aromatic compounds. nih.govsigmaaldrich.com The reactivity of N-F reagents is influenced by the electron-withdrawing groups attached to the nitrogen atom, which modulate the electrophilicity of the fluorine atom. wikipedia.org For benzotrifluoride scaffolds, which are generally electron-deficient, direct electrophilic fluorination can be challenging. However, the presence of activating groups on the ring can facilitate the reaction. For instance, an amino or hydroxyl group would strongly activate the ortho and para positions, directing the electrophilic fluorination.

Table 1: Common N-F Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly stable, versatile, and commercially available. wikipedia.orgsigmaaldrich.com |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used for a variety of substrates. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent. wikipedia.org |

The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.orgwikipedia.org

A more recent and powerful strategy for the introduction of fluorine is the transition-metal-catalyzed C-H fluorination. nih.govrsc.org This approach offers the potential for direct fluorination of unactivated C-H bonds, providing a highly atom-economical and efficient route to fluorinated molecules. beilstein-journals.org Palladium is a commonly employed metal for this transformation. nih.gov

These methodologies often utilize a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. The general mechanism involves the coordination of the directing group to the metal center, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with an electrophilic fluorine source, such as Selectfluor or NFSI, to afford the fluorinated product and regenerate the catalyst. nih.gov

For benzotrifluoride scaffolds, the strategic placement of a directing group would be crucial for achieving regioselective C-H fluorination. This approach holds significant promise for the synthesis of complex fluorinated benzotrifluorides that are not easily accessible through classical methods.

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. This is a common strategy for the synthesis of aryl fluorides, particularly when the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr).

The halogen exchange (Halex) reaction is a widely used industrial process for the synthesis of fluoroaromatics. researchgate.net This method typically involves the reaction of an aryl chloride or bromide with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures in a polar aprotic solvent. researchgate.netnih.govresearchgate.net

For the synthesis of fluorinated benzotrifluorides, a chloro-substituted benzotrifluoride precursor would be required. The electron-withdrawing nitro and trifluoromethyl groups in a hypothetical precursor like 3-chloro-4-iodo-5-nitrobenzotrifluoride would activate the ring towards nucleophilic attack by the fluoride ion, facilitating the displacement of the chloride. The choice of fluoride source and reaction conditions is critical for the success of the Halex reaction. Spray-dried KF is often used to increase its reactivity. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can also be employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent. researchgate.net

Table 2: Factors Influencing Halogen Exchange Reactions

| Factor | Description |

|---|---|

| Fluoride Source | Alkali metal fluorides (KF, CsF) are common. Anhydrous conditions are crucial. nih.gov |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, sulfolane) are typically used. |

| Temperature | High temperatures are generally required to overcome the activation energy. |

| Leaving Group | The reactivity follows the order I > Br > Cl. |

| Catalyst | Phase-transfer catalysts can improve reaction rates and yields. researchgate.net |

Fluorodenitration is a nucleophilic aromatic substitution reaction where a nitro group is displaced by a fluoride ion. google.com This method is particularly effective when the nitro group is situated in a position activated by other electron-withdrawing groups on the aromatic ring. google.com

The synthesis of 3-fluoro-4-iodo-5-nitrobenzotrifluoride itself would not be a direct product of fluorodenitration, as it contains a nitro group. However, this technique could be applied to a precursor dinitro compound, such as 3,5-dinitro-4-iodobenzotrifluoride, where one of the nitro groups is displaced by fluoride. The reaction is typically carried out using a source of nucleophilic fluoride, such as anhydrous potassium fluoride, often in a molten salt phase or a high-boiling polar aprotic solvent. google.com The strong electron-withdrawing character of the trifluoromethyl group and the remaining nitro group would facilitate the displacement of the other nitro group.

This process provides a valuable synthetic route to highly functionalized nitroaromatics that might be difficult to access through other methods. The regioselectivity of the fluorodenitration would depend on the relative activation of the different nitro groups by the other substituents on the ring.

Decarboxylative Fluorination Strategies in Related Systems

Decarboxylative fluorination has emerged as a powerful technique for the introduction of fluorine atoms into organic molecules, offering mild reaction conditions and the use of readily available carboxylic acid precursors. nih.govnih.gov This strategy is particularly relevant for the synthesis of fluorinated aromatic compounds. While direct decarboxylative fluorination to install a fluorine atom onto a benzotrifluoride core is not extensively documented for this specific substitution pattern, the principles can be applied to related systems.

The general approach involves the conversion of an aromatic carboxylic acid to a reactive intermediate that can then be trapped by a fluorine source. rsc.org Two primary strategies are employed: the decarboxylation of reagents to generate reactive fluorinated species and the decarboxylation of substrates to create a reactive site for fluorination. nih.gov

For instance, a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor has been reported. acs.org This method is effective for a variety of five-membered heteroaromatics, including furan-, pyrazole-, and indolecarboxylic acids. acs.org Although benzotrifluoride derivatives are electron-deficient, this methodology highlights the potential of decarboxylative fluorination in aromatic systems.

In other related systems, radical mechanisms have been successfully employed for the selective fluorination of organic compounds. nih.gov The decomposition of diacyl peroxides or tert-butyl peroxyesters can generate organic radicals that subsequently react with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the corresponding alkyl fluorides. nih.gov The application of such radical decarboxylative fluorination to aryl carboxylic acids could provide a pathway to fluorinated benzotrifluorides.

| Strategy | Reagents | Substrate Scope | Reference |

| Transition-Metal-Free Decarboxylative Fluorination | Selectfluor | Electron-rich heteroaromatic carboxylic acids | acs.org |

| Radical Decarboxylative Fluorination | Diacyl peroxides/NFSI | Aliphatic and Aromatic Carboxylic Acids | nih.gov |

Methodologies for Iodination of Substituted Benzene (B151609) Rings

The introduction of an iodine atom onto an aromatic ring, especially one bearing deactivating groups, presents a synthetic challenge due to the low electrophilicity of molecular iodine. acs.orgnih.gov

Electrophilic Iodination of Deactivated Aromatic Substrates (e.g., nitroaromatics)

The iodination of deactivated aromatic rings, such as those containing nitro and trifluoromethyl groups, requires the use of highly reactive electrophilic iodine species. wikipedia.org Molecular iodine itself is generally not reactive enough to iodinate electron-deficient arenes. acs.org

To enhance the electrophilicity of iodine, various oxidizing agents and acid activators are employed to generate a more potent iodinating agent, often represented as "I+". orgoreview.com These conditions are crucial for the successful iodination of deactivated substrates like nitroaromatics. wikipedia.org

Common reagent systems include:

Iodine and Nitric Acid (I₂/HNO₃): Nitric acid acts as an oxidizing agent to generate an electrophilic iodine species, potentially IONO₂. wikipedia.orgorgoreview.com

Iodine, Potassium Iodate, and Sulfuric Acid (I₂/KIO₃/H₂SO₄): This powerful combination, dissolved in concentrated sulfuric acid, generates the highly electrophilic triiodine cation (I₃⁺) as the iodinating agent. wikipedia.org

N-Iodosuccinimide (NIS) in Acidic Media: NIS is a common source of electrophilic iodine. In the presence of strong acids like trifluoroacetic acid or trifluoromethanesulfonic acid, its reactivity is significantly enhanced, allowing for the iodination of deactivated aromatic compounds. acs.orgorganic-chemistry.org

| Reagent System | Active Electrophile (Proposed) | Substrate Scope | Reference |

| I₂/HNO₃ | IONO₂ | Deactivated arenes | wikipedia.orgorgoreview.com |

| I₂/KIO₃/H₂SO₄ | I₃⁺ | Strongly deactivated arenes | wikipedia.org |

| NIS/TfOH | Protonated NIS | Deactivated aromatics | acs.org |

The directing effects of multiple substituents on an aromatic ring determine the position of electrophilic attack. In the case of 3-fluoro-5-nitrobenzotrifluoride, the trifluoromethyl and nitro groups are meta-directing and strongly deactivating, while the fluorine atom is an ortho-, para-director, albeit deactivating. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of iodination.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the most reactive positions on a multifunctionalized arene by analyzing factors like partial charges and Fukui indices. nih.gov For electron-rich arenes, a radical cation mechanism may be more relevant in predicting regioselectivity, while for less electron-rich systems, an iodonium (B1229267) mechanism is likely. nih.gov In the context of 3-fluoro-5-nitrobenzotrifluoride, the position between the fluorine and nitro groups (C4) is sterically accessible and electronically influenced by the ortho-directing fluorine and the meta-directing nitro and trifluoromethyl groups.

Transition Metal-Catalyzed C-I Bond Formation

While electrophilic aromatic substitution is the most common method for arene iodination, transition metal-catalyzed reactions offer alternative pathways for C-I bond formation. tcichemicals.com These methods often proceed through different mechanisms and can provide complementary regioselectivity.

Cross-coupling reactions, typically catalyzed by palladium or nickel, are widely used for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comtcichemicals.com While more commonly used for C-C, C-N, and C-O bond formation, variations of these reactions can be adapted for C-I bond formation. For example, a C-H activation/iodination sequence catalyzed by a transition metal could be a potential, though less common, strategy. However, the development of such methods for highly deactivated and sterically hindered substrates remains an area of active research.

Nitration Procedures for Benzotrifluoride Derivatives

The nitration of benzotrifluoride is a well-established process. The trifluoromethyl group is a deactivating and meta-directing substituent. googleapis.com Therefore, the direct nitration of benzotrifluoride predominantly yields 3-nitrobenzotrifluoride (B1630513).

The nitration of substituted benzotrifluoride compounds is a key step in the synthesis of many agrochemicals and pharmaceuticals. googleapis.comgoogle.com The reaction is typically carried out using a suitable nitrating agent, such as nitric acid, often in the presence of a strong acid like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). google.comlibretexts.org

For the synthesis of this compound, the nitration step would likely be performed on a 3-fluoro-4-iodobenzotrifluoride precursor. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry. The trifluoromethyl group directs meta, the iodine directs ortho and para, and the fluorine directs ortho and para. The position between the fluorine and iodine is activated by both halogens, but also deactivated by the trifluoromethyl group. The outcome would depend on the specific reaction conditions.

A typical nitration procedure involves treating the substituted benzotrifluoride with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. google.comgoogle.com The concentration of the acids and the reaction temperature are critical parameters that can influence the yield and the formation of isomeric byproducts. google.com For example, the nitration of 3-methylbenzotrifluoride (B1360241) can be achieved using a molar excess of 98% nitric acid at low temperatures (e.g., -16°C to -22°C). google.comgoogle.com

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Benzotrifluoride | HNO₃/H₂SO₄ | N/A | m-Nitrobenzotrifluoride | core.ac.uk |

| 3-Methylbenzotrifluoride | 98% HNO₃ | -16°C to -22°C | 2-Nitro, 4-Nitro, and 6-Nitro isomers | google.comgoogle.com |

| 2-Acetylamino-5-fluorobenzotrifluoride | Fuming HNO₃/H₂SO₄ | 10-20°C | 2-Acetylamino-3-nitro-5-fluorobenzotrifluoride | core.ac.uk |

Classical Nitration Conditions (e.g., mixed acid nitration)

Classical nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.gov For benzotrifluoride derivatives, which are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the trifluoromethyl group, forcing conditions are often necessary.

Patented procedures for the nitration of substituted benzotrifluorides often employ a molar excess of concentrated nitric acid, sometimes in the absence of sulfuric acid, to drive the reaction. google.comgoogle.com The presence of sulfuric acid can sometimes lead to the formation of greater amounts of certain isomers. google.comgoogleapis.com Reaction temperatures are typically kept low, often in the range of -40°C to 10°C, to control the exothermic reaction and minimize the formation of byproducts. google.comgoogleapis.com

Below is a table summarizing typical conditions found in the literature for the nitration of benzotrifluoride derivatives.

| Parameter | Condition | Rationale / Notes | Source |

| Nitrating Agent | Concentrated HNO₃ (e.g., 98%) | Provides the source of the nitronium ion. | google.comgoogle.com |

| Catalyst/Co-solvent | H₂SO₄ (optional) | Promotes the formation of the nitronium ion. Its absence may alter isomer distribution. | google.comgoogleapis.com |

| Stoichiometry | Molar excess of HNO₃ (3-10 equivalents) | Maintains a high concentration of the nitrating agent to ensure a convenient reaction rate with deactivated substrates. | google.comgoogle.com |

| Temperature | -40°C to 10°C | Controls the exothermic reaction and can influence the ratio of isomers produced. | google.comgoogleapis.com |

| Solvent | Typically none (neat) or inert solvent (e.g., methylene (B1212753) chloride) | The reaction is often run without a solvent. An inert solvent may be used to moderate the temperature. | google.com |

Regioselective Nitration in Sterically Hindered or Electron-Deficient Systems

Achieving regioselectivity in the nitration of a multi-substituted, electron-deficient ring like a precursor to this compound is a significant challenge. The outcome of the electrophilic substitution is governed by the directing effects of the substituents already present on the aromatic ring. genspark.ai

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and is a meta-director.

Halogens (-F, -I): Fluorine and iodine are also deactivating groups (due to their inductive effect) but are ortho-, para-directors (due to resonance effects).

In a hypothetical precursor such as 3-fluoro-4-iodobenzotrifluoride, the position of nitration is determined by the cumulative influence of these three groups.

The -CF₃ group at position 1 directs incoming electrophiles to position 5 (meta).

The -F group at position 3 directs to positions 4 (ortho, blocked) and 6 (para).

The -I group at position 4 directs to positions 3 (ortho, blocked) and 5 (ortho).

The position 5 is favored by both the meta-directing -CF₃ group and the ortho-directing -I group. While the -F group directs towards position 6, the concerted directing effect towards position 5 makes it the most probable site for nitration. However, the formation of other isomers, such as nitration at position 6, cannot be ruled out, making the reaction mixture complex and necessitating advanced purification. google.com

Synthetic Route Design and Optimization for this compound

The synthesis of a highly substituted molecule like this compound requires a robust and well-planned synthetic strategy. The choice of starting materials and the sequence of reactions are critical for success. libretexts.org

Sequential Functionalization Strategies

A sequential or linear strategy involves introducing the functional groups onto the aromatic ring one after another. The order of these transformations is paramount to ensure the correct final arrangement of substituents due to their differing directing effects. masterorganicchemistry.com

A plausible sequential synthesis could be:

Start with a commercially available substituted benzotrifluoride, for example, 3-aminobenzotrifluoride.

Introduction of Halogens: Perform sequential halogenation reactions. This can be complex and may require specific catalysts or reaction conditions to control the position of the new substituents.

Diazotization and Iodination: An amino group can be converted into a diazonium salt, which can then be substituted with iodine (Sandmeyer reaction).

Nitration: The final step would be the regioselective nitration of the tri-substituted intermediate (e.g., 3-fluoro-4-iodobenzotrifluoride). Placing the nitration step late in the synthesis avoids performing other reactions, such as Friedel-Crafts, on a strongly deactivated ring. masterorganicchemistry.com

The development of sequential C-H functionalization reactions, often catalyzed by transition metals, provides another powerful tool for building up complexity on an aromatic core in a controlled manner. nih.govcapes.gov.br

Convergent Synthesis Approaches

Convergent synthesis involves preparing different complex fragments of the target molecule separately and then joining them together in the final stages. rsc.org While more commonly applied to larger molecules with multiple distinct subunits, the principles can be considered for complex small molecules.

For this compound, a convergent approach is less practical as it is a single substituted benzene ring. However, conceptually, one could envision a strategy involving a coupling reaction, such as a Suzuki or Stille coupling, to attach a pre-functionalized fragment to the aromatic ring. This approach is generally more efficient for larger structures as it maximizes the yield and simplifies purification by dealing with smaller, less complex intermediates in the early stages. rsc.org

Challenges in Orthogonal Functional Group Transformations

Orthogonal synthesis refers to the ability to perform a chemical transformation on one functional group in a molecule without affecting other functional groups present. rsc.org This is a significant challenge in a molecule with four distinct functionalities like this compound.

Nitro Group (-NO₂): Susceptible to reduction to an amino group under various conditions (e.g., catalytic hydrogenation, or with metals like tin). youtube.com

Iodine (-I): The carbon-iodine bond is relatively weak and is a common site for transition metal-catalyzed cross-coupling reactions. It can also be reductively cleaved.

Fluorine (-F): The carbon-fluorine bond on an aromatic ring is very strong and generally unreactive, providing a degree of orthogonality.

Trifluoromethyl Group (-CF₃): This group is highly stable and resistant to most common reaction conditions, making it an excellent anchor group during a synthesis. ugent.be

The challenge lies in finding reaction conditions that are selective for one group. For instance, if one wanted to perform a cross-coupling reaction at the C-I bond, the catalyst and conditions must be chosen carefully to avoid the simultaneous reduction of the nitro group. The development of "click" chemistries and other orthogonal reactions aims to address these challenges by using mutually exclusive reaction types. rsc.orgnih.gov

Advanced Purification Techniques for Multi-Substituted Aromatic Intermediates

The synthesis of specific isomers of multi-substituted aromatic compounds frequently yields mixtures of regioisomers. google.com These isomers often have very similar physical properties, which makes their separation a difficult task.

Fractional Distillation: This technique is effective for separating liquids with different boiling points. For isomers of substituted benzotrifluorides, boiling points can be very close, requiring highly efficient distillation columns and careful control of conditions. It is most effective when the boiling point difference is significant.

Solvent Extraction: This method relies on the differential solubility of compounds in two immiscible liquid phases. While useful for gross separations of products from starting materials or impurities with very different polarities, it is generally not effective for separating closely related isomers.

Chromatography: Column chromatography is a standard technique, but isomers with similar polarity can be very difficult to separate. researchgate.net In such cases, High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, can be employed. Although more costly and time-consuming, preparative HPLC offers much higher resolving power and is often the method of choice for obtaining highly pure isomers. researchgate.net

Crystallization: If the desired product is a solid and one isomer crystallizes preferentially from a specific solvent system, fractional crystallization can be an effective and scalable purification method. google.com

The choice of purification method depends on the scale of the synthesis, the physical properties of the isomers, and the required purity of the final product.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoro-4-iodo-5-nitrobenzotrifluoride, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would be required for a comprehensive analysis.

Proton NMR (¹H NMR) for Characterization of Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The benzene (B151609) ring contains two protons, and their chemical shifts, splitting patterns (multiplicity), and coupling constants would provide critical information about their positions relative to the various substituents (fluoro, iodo, nitro, and trifluoromethyl groups). The distinct electronic effects of these groups would influence the magnetic environment of each proton, leading to unique signals that aid in the definitive assignment of the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-F), J(H-H) |

Note: The table above presents predicted data based on typical chemical shift ranges for similarly substituted aromatic compounds. Actual experimental data is required for definitive structural confirmation.

Fluorine-19 NMR (¹⁹F NMR) for Direct Observation of Fluorine Nuclei

Given the presence of two different fluorine-containing groups (a fluoro group and a trifluoromethyl group), Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for the characterization of this compound. ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The ¹⁹F NMR spectrum would be expected to show two distinct signals: one for the single fluorine atom attached directly to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the electronic environment, and any coupling between the fluorine nuclei and adjacent protons would provide further structural insights.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-F | -100 to -130 | Doublet of doublets (dd) |

Note: This table contains predicted chemical shift ranges. Experimental verification is necessary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | C-F Coupling |

|---|---|---|

| C-CF₃ | 120 - 125 | Quartet (q) |

Note: The data in this table is illustrative and based on general principles of ¹³C NMR. Specific experimental data is required for accurate assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide a mass spectrum for each separated component. The mass spectrum of the target compound would show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern resulting from the cleavage of the molecule under the high-energy ionization conditions. This fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can determine the mass of a molecule with a very high degree of precision (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of a newly synthesized or isolated compound.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

Note: The table illustrates the type of data obtained from HRMS. The actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of different bonds. For this compound, IR spectroscopy serves as a crucial tool for confirming the presence of its key structural features. The distinct vibrational modes of the nitro, trifluoromethyl, and substituted benzene ring components give rise to characteristic absorption bands in the IR spectrum.

The analysis of the spectrum allows researchers to verify the structural integrity of the compound. The aromatic region will show characteristic peaks for the C-H stretching and C=C ring stretching. The strong electron-withdrawing nature of the nitro (NO₂), trifluoromethyl (CF₃), fluoro (F), and iodo (I) substituents influences the exact position and intensity of these aromatic bands. Furthermore, the spectrum will be dominated by strong absorptions corresponding to the N-O stretching vibrations of the nitro group and the C-F stretching vibrations of the trifluoromethyl group.

The table below details the expected characteristic IR absorption frequencies for the primary functional groups present in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1620 - 1450 | Medium to Weak |

| Nitro (R-NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretching | 1370 - 1300 | Strong |

| Trifluoromethyl (Ar-CF₃) | C-F Stretching | 1350 - 1100 | Strong |

| C-F (Aryl) | Stretching | 1270 - 1100 | Strong |

| C-I | Stretching | 600 - 500 | Medium to Strong |

This interactive table provides a summary of key IR spectroscopic data for this compound functional groups.

Advanced Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantitative determination in various mixtures. Given the compound's aromatic nature and hydrophobicity, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis. nih.gov This method allows for the separation of the target compound from starting materials, by-products, and other impurities that may be present after synthesis.

The following table summarizes a typical set of parameters for the HPLC analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (or Methanol and Water) | Elutes compounds from the column. A gradient may be used for complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time. |

| Detection | UV-Vis or DAD at a specific wavelength (e.g., 254 nm) | Detects and quantifies the UV-absorbing analyte. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |

This interactive table outlines common HPLC parameters for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for preliminary screening of compound mixtures. thieme.de In the synthesis involving this compound, TLC is an essential tool for qualitatively tracking the conversion of reactants to products. thieme.de By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, chemists can visualize the disappearance of starting materials and the appearance of the desired product.

The TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is placed in a developing chamber containing a suitable solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation occurs as the mobile phase ascends the plate via capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. Due to its aromatic structure, this compound is readily visualized under UV light (typically at 254 nm), where it will appear as a dark spot. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and helps in its identification.

The table below describes the typical components and procedure for using TLC to monitor a reaction involving this compound.

| Component/Step | Description | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ coated on glass or aluminum plates | Polar adsorbent for separation. The F₂₅₄ indicator allows for UV visualization. |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 9:1 or 4:1 v/v) | Solvent system that carries the sample up the plate. The ratio is optimized for best separation. |

| Application | Spotting the reaction mixture with a capillary tube | Applying a small, concentrated sample to the baseline of the TLC plate. |

| Development | Placing the plate in a sealed chamber with the mobile phase | Separation of components as the solvent front moves up the plate. |

| Visualization | Viewing the developed plate under a UV lamp (254 nm) | Detecting the separated spots corresponding to reactants and products. |

| Analysis | Comparing the Rƒ values of spots over time | Monitoring the consumption of starting material and the formation of the product. |

This interactive table details the standard procedure for Thin-Layer Chromatography analysis.

Research Applications and Advanced Functionalization of 3 Fluoro 4 Iodo 5 Nitrobenzotrifluoride

Utilization as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

The inherent reactivity of the functional groups present in 3-fluoro-4-iodo-5-nitrobenzotrifluoride makes it a valuable precursor for the construction of more elaborate molecular architectures. The interplay of the electron-withdrawing nitro and trifluoromethyl groups, along with the versatile reactivity of the iodo and fluoro substituents, allows for a range of synthetic transformations.

Building Block for Advanced Pharmaceutical Precursors

While specific examples detailing the use of this compound in the synthesis of pharmaceutical precursors are not extensively documented in publicly available literature, the structural motifs it contains are prevalent in many bioactive molecules. The trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The presence of both iodo and fluoro groups allows for sequential and site-selective cross-coupling reactions, which are fundamental in the assembly of complex drug candidates.

For instance, the carbon-iodine bond can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the introduction of heterocyclic moieties. The fluorine atom can also be a site for nucleophilic aromatic substitution, albeit under more forcing conditions compared to the iodine. This tiered reactivity allows for a programmed approach to the synthesis of polysubstituted aromatic compounds that are often the core of modern pharmaceuticals.

Application in Agrochemical Development and Derivatives

The synthetic versatility of this compound allows for the introduction of various pharmacophores through reactions at the iodo and nitro positions. For example, the iodo group can be replaced with a variety of aryl, heteroaryl, or alkyl groups via cross-coupling chemistry. The nitro group can be reduced to an aniline, which is a common starting point for the synthesis of a wide range of agrochemically active compounds, including ureas, carbamates, and sulfonamides. The strategic combination of these modifications can lead to the discovery of novel compounds with enhanced efficacy and desirable environmental profiles.

Precursor for Novel Materials (e.g., fluorinated polymers, nanomaterials)

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. While the direct polymerization of this compound is not a common application, it can serve as a precursor to monomers for the synthesis of specialty fluorinated polymers.

For example, the iodo group can be used as a handle to introduce a polymerizable functional group, such as a vinyl or an acetylene (B1199291) moiety, through cross-coupling reactions. The resulting monomer could then be polymerized to yield a fluorinated polymer with tailored properties conferred by the trifluoromethyl and nitro groups. These properties might include a high refractive index, specific optical characteristics, or enhanced thermal stability. Furthermore, the highly functionalized nature of this molecule could be exploited in the surface modification of nanomaterials to impart specific chemical and physical properties.

Design and Synthesis of Derivatives with Tailored Reactivity and Specific Functions

The rational design and synthesis of derivatives of this compound are predicated on understanding the electronic and steric effects of its substituents. By leveraging this understanding, chemists can achieve regio- and chemoselective modifications to produce new molecules with desired reactivity and functions.

Exploiting Stereoelectronic Effects of Fluorine, Iodine, Nitro, and Trifluoromethyl Groups

The reactivity of the aromatic ring in this compound is significantly influenced by the stereoelectronic properties of its substituents. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Table 1: Electronic Properties of Substituents

| Substituent | Hammett Sigma (σp) | Nature |

|---|---|---|

| -F | +0.06 | Weakly deactivating (inductive), weakly donating (resonance) |

| -I | +0.18 | Weakly deactivating (inductive), weakly donating (resonance) |

| -NO2 | +0.78 | Strongly deactivating |

Note: Hammett parameters are indicative of the electronic influence of substituents on a benzene (B151609) ring and can be used to predict reactivity.

The iodine atom, being the most polarizable and having the weakest carbon-halogen bond among the halogens present, is the most susceptible to oxidative addition in transition-metal-catalyzed reactions. The fluorine atom, in contrast, is a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups, which is the case in this molecule. The nitro group can be selectively reduced without affecting the other functional groups under appropriate conditions, for example, using catalytic hydrogenation with specific catalysts or certain chemical reducing agents.

Strategies for Regio- and Chemoselective Modifications

The distinct reactivity of each functional group allows for a high degree of control in the synthesis of derivatives.

Reactions at the Iodine: The carbon-iodine bond is the most reactive site for cross-coupling reactions. Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be performed with high selectivity at this position. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups.

Reduction of the Nitro Group: The nitro group can be chemoselectively reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C or PtO2) or by using reducing agents like SnCl2/HCl or Fe/HCl. This transformation opens up a vast chemical space for further derivatization of the resulting aniline.

Nucleophilic Aromatic Substitution of Fluorine: While less reactive than the iodine in cross-coupling, the fluorine atom can be displaced by strong nucleophiles under thermal or microwave conditions, especially given the strong activation provided by the ortho-nitro and para-trifluoromethyl groups. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Modification of the Trifluoromethyl Group: The trifluoromethyl group is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations, though this is less common in the context of fine chemical synthesis.

By carefully choosing reaction conditions and reagents, it is possible to perform a sequence of reactions to selectively modify each functional group, leading to the synthesis of a diverse library of complex molecules from the common intermediate, this compound.

Table 2: Potential Selective Transformations of this compound

| Reaction Type | Reagents and Conditions | Target Functional Group | Product Functional Group |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -I | -Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -I | -Alkynyl |

| Catalytic Hydrogenation | H2, Pd/C | -NO2 | -NH2 |

Computational Chemistry and Mechanistic Investigations

The intricate reactivity and potential applications of this compound have spurred the use of computational chemistry to provide deeper insights into its behavior at a molecular level. These theoretical approaches are invaluable for understanding reaction mechanisms, predicting chemical behavior, and guiding the design of new synthetic pathways and functional materials.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, researchers can elucidate detailed reaction mechanisms.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the iodine or fluorine atom is displaced by a nucleophile, DFT calculations can help determine the preferred reaction pathway. These calculations can model the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, and identify the transition states leading to its formation and subsequent decomposition to products. The calculated activation energies for the different possible pathways (e.g., substitution at the carbon bearing the iodine versus the fluorine) can explain the experimentally observed regioselectivity.

A hypothetical reaction pathway analysis for the reaction of this compound with a generic nucleophile (Nu-) is presented in Table 1. The data illustrates how computational methods can quantify the energy barriers for competing reaction pathways.

Table 1: Hypothetical DFT Calculated Energy Profile for the Nucleophilic Aromatic Substitution of this compound with a Nucleophile (Nu-)

| Species | Pathway A: Substitution of Iodine (kcal/mol) | Pathway B: Substitution of Fluorine (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +22.5 |

| Meisenheimer Intermediate | -5.8 | -2.1 |

| Transition State 2 (TS2) | +12.7 | +18.9 |

| Products | -10.3 | -15.7 |

Note: The values presented are hypothetical and for illustrative purposes.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, often employing quantum chemical descriptors, allows for the anticipation of the reactivity and selectivity of this compound in various chemical transformations. By calculating properties such as atomic charges, frontier molecular orbital (HOMO and LUMO) energies, and electrostatic potential maps, researchers can identify the most reactive sites within the molecule.

For example, the distribution of partial atomic charges can indicate the electrophilicity of the carbon atoms attached to the halogen substituents. A more positive partial charge would suggest a higher susceptibility to nucleophilic attack. Similarly, the analysis of the LUMO can reveal the regions of the molecule most likely to accept electrons from a nucleophile.

These predictive models are particularly useful in understanding the regioselectivity of reactions. For instance, in cross-coupling reactions catalyzed by transition metals, computational models can help predict whether the C-I or C-F bond is more likely to undergo oxidative addition, a key step in the catalytic cycle.

Table 2 provides a set of hypothetical calculated reactivity descriptors for this compound, which can be used to predict its chemical behavior.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Partial Charge on C-I | +0.25 e | Highly electrophilic, susceptible to nucleophilic attack. |

| Partial Charge on C-F | +0.18 e | Electrophilic, but less so than C-I. |

| LUMO Energy | -3.45 eV | Low-lying LUMO indicates a good electron acceptor. |

| C-I Bond Dissociation Energy | 65 kcal/mol | Weaker than the C-F bond, suggesting preferential cleavage. |

| C-F Bond Dissociation Energy | 115 kcal/mol | Stronger bond, less likely to be cleaved. |

Note: The values presented are hypothetical and for illustrative purposes.

Electronic Structure Analysis and Conformational Studies

Understanding the electronic structure and conformational preferences of this compound is crucial for rationalizing its physical properties and chemical reactivity. Computational methods provide detailed information about the molecule's geometry, dipole moment, and the distribution of electron density.

Conformational analysis, typically performed by rotating the trifluoromethyl and nitro groups, helps to identify the most stable three-dimensional arrangement of the molecule. While the benzene ring is planar, the orientation of the substituents can influence intermolecular interactions in the solid state and in solution.

Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, can provide insights into the nature of the chemical bonds and the extent of electronic delocalization within the molecule. This can help to explain the influence of the electron-withdrawing nitro and trifluoromethyl groups on the reactivity of the aromatic ring. For instance, these groups are expected to significantly lower the energy of the π* orbitals, making the molecule more susceptible to nucleophilic attack.

Table 3 summarizes some hypothetical results from an electronic structure and conformational analysis of this compound.

Table 3: Hypothetical Electronic Structure and Conformational Data for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Dihedral Angle (C-C-N-O) | 0° (planar) | The nitro group is coplanar with the benzene ring, maximizing electronic effects. |

| Rotational Barrier of CF3 | 0.8 kcal/mol | Low barrier to rotation, indicating free rotation at room temperature. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule. |

| NBO Charge on Nitro Group | -0.45 e | Strong electron-withdrawing nature of the nitro group. |

| NBO Charge on CF3 Group | +0.38 e | The trifluoromethyl group also acts as an electron-withdrawing group. |

Note: The values presented are hypothetical and for illustrative purposes.

Future Research Directions and Emerging Trends in Halogenated Benzotrifluoride Chemistry

Development of Sustainable and Green Synthetic Methodologies for Multi-Substituted Aromatics

The synthesis of polysubstituted aromatic compounds like 3-Fluoro-4-iodo-5-nitrobenzotrifluoride has traditionally relied on methods that often involve harsh conditions and the generation of significant chemical waste. The future of this field lies in the development of sustainable and green synthetic methodologies that minimize environmental impact while maximizing efficiency.

One promising area is the use of greener nitrating agents and reaction media. Traditional nitration, a key step in the synthesis of the target molecule, typically employs a mixture of nitric and sulfuric acids, leading to corrosive and hazardous waste streams. mdpi.comrsc.org Future methodologies are focusing on alternatives such as dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane, a reusable and non-hazardous medium. researchgate.net This approach not only reduces acidic waste but also allows for milder reaction conditions. researchgate.net Another green alternative is the use of mechanochemistry, which employs mechanical force to initiate chemical reactions, often in the absence of a solvent or with minimal solvent use. youtube.com

Biocatalysis also presents a significant opportunity for the green synthesis of halogenated nitroaromatics. nih.govrsc.org Enzymes, such as halogenases and non-oxidative nitrating enzymes like halohydrin dehalogenases, offer the potential for highly selective reactions under mild, aqueous conditions. xjtu.edu.cnmt.comresearchgate.net The development of robust and versatile enzymes for the regioselective halogenation and nitration of benzotrifluoride (B45747) scaffolds is a key area of future research. nih.gov

Ionic liquids are also being explored as designer solvents for nucleophilic aromatic substitution reactions, which can be relevant for the introduction of substituents onto the benzotrifluoride ring. lehigh.edunih.govacs.orgscribd.comresearchgate.net Their unique properties, such as low volatility and high thermal stability, can lead to improved reaction rates and easier product separation. researchgate.net

Comparison of Traditional and Green Nitration Methodologies

| Methodology | Nitrating Agent | Solvent/Medium | Key Advantages | Challenges |

|---|---|---|---|---|

| Traditional Nitration | Nitric Acid/Sulfuric Acid | Excess Acid | Well-established, effective for a wide range of substrates. | Generates large volumes of corrosive and hazardous waste. |

| Dinitrogen Pentoxide in TFE | Dinitrogen Pentoxide | Liquefied 1,1,1,2-tetrafluoroethane | Eco-friendly, reusable solvent, milder reaction conditions. researchgate.net | Requires specialized equipment for handling liquefied gases. |

| Mechanochemistry | Solid-supported nitrating agents | Solvent-free or minimal solvent | Reduced solvent waste, energy-efficient. youtube.com | Scalability can be a challenge for certain reactions. |

| Biocatalysis | Enzymes (e.g., nitroreductases) | Aqueous buffer | High selectivity, mild conditions, environmentally benign. nih.govrsc.org | Enzyme stability and substrate scope can be limited. |

| Ionic Liquids | Various | Ionic Liquid | Designer solvents, enhanced reaction rates, potential for recycling. lehigh.edunih.govacs.org | Cost and viscosity of ionic liquids can be prohibitive. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high regioselectivity in the synthesis of multi-substituted aromatics like this compound is a significant challenge. The development of novel catalytic systems that can precisely control the position of functional groups on the aromatic ring is a major focus of current research.

Lanthanide triflates have emerged as highly effective and reusable Lewis acid catalysts for Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. longdom.orgaspbs.comkit.edulibretexts.orgnih.gov Their catalytic activity can be tuned by varying the lanthanide metal, offering a pathway to optimize reactions for specific substrates. libretexts.org For the synthesis of precursors to the target molecule, lanthanide triflates could offer a milder alternative to traditional stoichiometric Lewis acids like aluminum chloride. longdom.org

Zeolites , with their well-defined microporous structures, are being extensively investigated as shape-selective catalysts for electrophilic aromatic substitution. mt.comnih.govnih.govnih.govornl.gov The confined environment within the zeolite pores can favor the formation of specific isomers, leading to enhanced para-selectivity in reactions like nitration and halogenation. mt.comnih.govnih.gov This shape-selective catalysis could be instrumental in achieving the desired substitution pattern on the benzotrifluoride ring.

Metal-Organic Frameworks (MOFs) represent another class of porous materials with significant potential in selective catalysis. By incorporating catalytically active metal sites within a highly ordered and tunable framework, MOFs can be designed to perform size- and shape-selective reactions. For instance, encapsulating platinum nanoparticles within a MOF has been shown to facilitate size-selective hydrogenation of nitro compounds. This approach could be adapted for the selective reduction of the nitro group in this compound without affecting the other substituents.

Emerging Catalytic Systems for Regioselective Aromatic Substitution

| Catalyst Type | Key Features | Potential Application for this compound Synthesis | Representative Research Finding |

|---|---|---|---|

| Lanthanide Triflates | Reusable, water-tolerant Lewis acids with tunable activity. longdom.orgaspbs.comkit.edu | Catalyzing Friedel-Crafts reactions to introduce precursors for the fluoro, iodo, or nitro groups. | Yb(OTf)3 has been shown to be a highly effective catalyst for the acylation of anisole. longdom.org |

| Zeolites | Shape-selective microporous materials. mt.comnih.govnih.gov | Directing the regioselective nitration and halogenation to achieve the desired 3,4,5-substitution pattern. | Zeolites can significantly enhance the para-selectivity in the nitration of various aromatic compounds. nih.govnih.gov |

| Metal-Organic Frameworks (MOFs) | Highly porous with tunable active sites and pore sizes. | Selective transformations of one functional group in the presence of others, such as selective reduction of the nitro group. | Pt nanoparticles encapsulated in MOF-801(h) demonstrate size-selective hydrogenation of nitro compounds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex and potentially hazardous compounds like nitrated benzotrifluorides is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer enhanced safety, reproducibility, and scalability.

Flow chemistry , where reactions are carried out in continuous-flow reactors, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. For highly exothermic reactions like nitration, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing runaway reactions and improving safety. This precise control can also lead to higher yields and selectivities compared to traditional batch processes.

Automated synthesis platforms , often incorporating robotic systems, are revolutionizing the discovery and optimization of new synthetic routes. These platforms can perform a large number of experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. The data generated from these high-throughput experiments can be used to train machine learning algorithms to predict optimal reaction conditions, accelerating the development of efficient syntheses for molecules like this compound.

Advantages of Flow Chemistry and Automation in the Synthesis of Halogenated Benzotrifluorides

| Technology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry/Microreactors | Enhanced safety for hazardous reactions (e.g., nitration), precise control over reaction parameters, improved heat and mass transfer, potential for higher yields and selectivity. | Safer execution of the nitration step and precise control over the sequential halogenation steps to ensure high regioselectivity. |

| Automated Synthesis/Robotics | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, increased reproducibility, and reduced human error. | Efficiently exploring the vast parameter space for the multi-step synthesis of the target molecule to identify the most efficient and selective pathway. |

Targeted Synthesis of Analogs for Specific Mechanistic Probes and Probe Development

The unique combination of fluorine, iodine, and a nitro group in this compound makes it and its analogs attractive candidates for the development of specific mechanistic probes in chemical biology and medicinal chemistry.

The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy , a powerful technique for studying molecular interactions. By incorporating a fluorinated moiety like the benzotrifluoride group into a bioactive molecule, researchers can use ¹⁹F NMR to probe ligand binding to proteins and other biological macromolecules. Analogs of this compound could be synthesized with linkers for attachment to known ligands, creating probes to study drug-target interactions.

The iodine atom provides a handle for further functionalization, such as the introduction of radiolabels for imaging applications or the attachment of affinity tags for target identification studies. Furthermore, the development of sulfonyl fluoride (B91410) probes has gained significant traction in chemical biology for their ability to covalently label a variety of amino acid residues in proteins. The core structure of this compound could serve as a scaffold for the synthesis of novel sulfonyl fluoride probes, where the electronic properties of the substituents could be tuned to modulate the reactivity and selectivity of the probe.

Potential Applications of this compound Analogs as Chemical Probes

| Probe Type | Key Feature | Potential Application | Enabling Substituent |

|---|---|---|---|

| ¹⁹F NMR Probes | Sensitive to changes in the local chemical environment. | Studying ligand-protein binding events and conformational changes in real-time. | Fluorine (in the trifluoromethyl group and on the ring) |

| Radiolabeled Tracers | Can be detected with high sensitivity in imaging techniques like PET or SPECT. | In vivo imaging of biological processes and drug distribution. | Iodine (can be replaced with a radioactive isotope) |

| Affinity-Based Probes | Allows for the isolation and identification of binding partners. | Identifying the cellular targets of bioactive small molecules. | Iodine (for cross-linking or attachment of an affinity tag) |

| Sulfonyl Fluoride Probes | Can form covalent bonds with specific amino acid residues in proteins. | Covalent inhibition of enzymes and mapping of protein binding sites. | The aromatic core can be functionalized with a sulfonyl fluoride group. |

Application of Advanced In-Situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of polysubstituted benzotrifluorides is crucial for optimizing reaction conditions and developing more efficient processes. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are becoming indispensable tools in this endeavor.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products during a reaction. nih.govlongdom.orgkit.edumt.com For the synthesis of this compound, these techniques could be used to monitor the progress of the nitration and halogenation steps, providing insights into the reaction kinetics and helping to identify the optimal conditions for maximizing yield and selectivity. Operando Raman spectroscopy, in particular, is a powerful tool for studying catalysts under working conditions. lehigh.edulibretexts.org

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for mechanistic studies. researchgate.netacs.orgscribd.com By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify transient intermediates, providing direct evidence for proposed reaction pathways. acs.org For complex multi-step syntheses, real-time NMR can be invaluable for understanding the interplay between different reaction steps and for identifying potential side reactions. researchgate.net

The integration of these Process Analytical Technologies (PAT) into the synthesis of halogenated benzotrifluorides will enable a more data-rich and science-based approach to process development and optimization. aspbs.com

In-Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Provided | Application in the Synthesis of this compound |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations, reaction kinetics. nih.govlongdom.orgmt.com | Tracking the disappearance of C-H bonds and the appearance of C-NO₂, C-F, and C-I bonds during the substitution reactions. |

| Operando Raman Spectroscopy | Vibrational information about molecules, catalyst structure under reaction conditions. lehigh.edu | Studying the interaction of the benzotrifluoride substrate with the catalyst surface and monitoring the formation of intermediates. |

| Real-time NMR Spectroscopy | Identification and quantification of reactants, intermediates, and products in solution. researchgate.netacs.orgscribd.com | Elucidating the reaction mechanism by detecting and characterizing transient species formed during the electrophilic substitution steps. |

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-4-iodo-5-nitrobenzotrifluoride, and how do halogen substitution patterns influence reactivity?

The synthesis of polyhalogenated benzotrifluorides often involves sequential halogenation and nitration steps. For example, 4-chloro-3-nitrobenzotrifluoride (CHClFNO) is synthesized via nitration of chlorinated benzotrifluoride precursors, with reactivity influenced by electron-withdrawing groups like -CF . Optimizing iodination requires careful control of reaction conditions (e.g., iodine sources, catalysts, and temperature) to avoid over-substitution. Halogen positioning (fluoro at C3, iodo at C4) may sterically hinder nitro group introduction at C5, necessitating sequential functionalization .

Q. How can purification challenges arising from nitro and trifluoromethyl groups be addressed?

Nitro and trifluoromethyl groups increase hydrophobicity and complicate crystallization. Techniques include:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO) or mixed solvents (hexane/ethyl acetate) to exploit solubility differences.

- Chromatography : Silica gel or reverse-phase HPLC with gradients tailored to nitroaromatic retention times .

Melting point data from structurally similar compounds (e.g., 3-fluoro-4-nitrophenol, mp 93–95°C) can guide solvent selection .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : -NMR identifies CF and fluorine substituents (δ ~ -60 to -70 ppm for CF). -NMR detects aromatic protons, with splitting patterns revealing substituent positions .

- IR : Nitro groups show strong absorptions at ~1520 cm (asymmetric) and ~1350 cm (symmetric) .

- MS : High-resolution MS confirms molecular weight (e.g., CHFINO), with fragmentation patterns distinguishing iodo vs. bromo analogs .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing moiety, activating the aromatic ring toward nucleophilic substitution but deactivating it toward electrophilic reactions. For example, in Suzuki-Miyaura coupling, the iodo substituent at C4 may act as a leaving group, with the nitro group at C5 directing metal catalyst placement. Comparative studies with 4-bromo-3-nitrobenzotrifluoride (CAS 349-03-1) suggest that iodo derivatives exhibit faster coupling kinetics due to weaker C–I bonds .

Q. What strategies resolve contradictions in computational vs. experimental vibrational spectra?

Discrepancies often arise from solvent effects or anharmonicity. For fluorinated nitroaromatics:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model gas-phase IR spectra.

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to align with experimental data in polar solvents .

Refer to 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) studies, where methoxy group torsional modes required explicit solvent modeling .

Q. What are the compound’s stability profiles under acidic/basic conditions?

- Acidic Conditions : The trifluoromethyl group is stable, but nitro groups may undergo partial reduction.

- Basic Conditions : Risk of nucleophilic aromatic substitution at C4 (iodo) or hydrolysis of the nitro group. Accelerated stability testing (40°C/75% RH) with HPLC monitoring is recommended .

Analogous compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show similar degradation pathways under basic conditions .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in photochemical reactions?

- Radical Traps : Add TEMPO to quench radical intermediates; observe reaction inhibition.

- Isotopic Labeling : Use -labeled nitro groups to track oxygen redistribution.

Studies on 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid (CAS 120890-57-5) demonstrated radical pathways dominate under UV light .

Methodological Considerations

Q. How to design experiments assessing biological activity while minimizing non-specific binding?

- Structural Analog Screening : Compare with 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7), which showed selective kinase inhibition.

- Docking Simulations : Use the nitro group as a hydrogen-bond acceptor in target protein pockets .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized receptors .

Q. What analytical pitfalls arise in quantifying trace impurities?

- LC-MS/MS : Use deuterated internal standards (e.g., d-CF) to correct for ion suppression.

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via MRM transitions, as demonstrated for 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) .

Safety and Storage

Q. What are the key safety considerations for handling and waste disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.